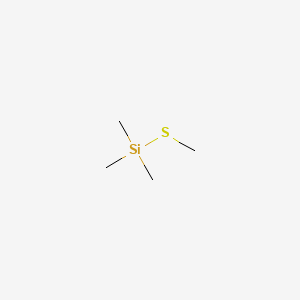

Trimethyl(methylthio)silane

Description

Trimethyl(methylthio)silane (Me$3$SiSCH$3$) is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a methylthio (-SCH$_3$) moiety. It is widely used in organic synthesis, particularly for the preparation of aryl methyl sulfides via reactions with diazonium salts . Its reactivity stems from the silyl group's ability to act as a leaving group, facilitating nucleophilic substitution or coupling reactions. Below, we compare its properties, reactivity, and applications with structurally related silanes.

Properties

IUPAC Name |

trimethyl(methylsulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12SSi/c1-5-6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYCDPFQWXHUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063231 | |

| Record name | Silane, trimethyl(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3908-55-2 | |

| Record name | Trimethyl(methylthio)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3908-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003908552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethyl(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(methylthio)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethyl(methylthio)silane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G847F868MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It has been suggested that it may interact with the tetanus toxin, a protein produced by the bacterium Clostridium tetani.

Mode of Action

It is known that electrophilic substitution of unsaturated silanes involves the attack of an electrophile on an allyl- or vinylsilane. An allyl or vinyl group is incorporated at the electrophilic center after loss of the silyl group.

Biochemical Pathways

It is known that this compound belongs to the class of organic compounds known as hydrocarbon derivatives. These are derivatives of hydrocarbons obtained by substituting one or more carbon atoms by a heteroatom.

Pharmacokinetics

It is known that the compound is a small molecule, which may influence its bioavailability.

Result of Action

It is known that the compound can stabilize a positive charge in the β position through hyperconjugation.

Action Environment

The action, efficacy, and stability of Silane, trimethyl(methylthio)- can be influenced by various environmental factors. For instance, the compound is a flammable liquid with a flash point of 22 °C, indicating that it can ignite at relatively low temperatures. Therefore, the storage and handling conditions can significantly impact the compound’s stability and efficacy.

Biological Activity

Trimethyl(methylthio)silane (TMTS), with the chemical formula , is an organosilicon compound notable for its applications in organic synthesis, particularly as a protecting group for thiols. While its primary role is as a chemical reagent, understanding its biological activity is essential for evaluating its safety and potential utility in various fields.

TMTS is characterized by:

- Molecular Formula :

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents

- Flammability : Flammable and an irritant

The structure includes three methyl groups attached to a silicon atom along with a methylthio group, which contributes to its unique reactivity patterns not found in similar compounds.

Currently, there is no established biological mechanism of action for TMTS. Its primary application lies in organic synthesis where it serves as a silylation reagent, facilitating the introduction of trimethylsilyl groups onto various functional groups. This process enhances the volatility and chromatographic behavior of molecules, aiding in their analysis and purification .

Applications in Organic Synthesis

TMTS is widely used in organic chemistry for:

- Protecting Thiols : It converts thiol groups to their trimethylsilyl derivatives, allowing for further chemical transformations without affecting the thiol functionality.

- Silylation Reagent : It introduces trimethylsilyl groups to enhance compound properties for analysis .

Toxicological Profile

While specific biological data on TMTS is limited, general safety profiles indicate:

- Irritation Potential : As an irritant, TMTS may pose risks upon exposure.

- Flammability : Precautions should be taken to handle this compound safely due to its flammable nature.

Comparative Analysis with Similar Compounds

The following table compares TMTS with structurally similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Trimethylsilane | Simple silane without sulfur; used as a reagent. | |

| Dimethyl(methylthio)silane | Contains two methyl groups; different reactivity. | |

| Methyltrimethoxysilane | Silane with methoxy groups; used as a crosslinker. |

TMTS's unique feature lies in its combination of silicon and sulfur functionalities, which allows for specific reactivity patterns beneficial in synthetic chemistry.

Case Studies and Research Findings

Research has primarily focused on TMTS's utility in synthetic applications rather than direct biological effects. However, studies have indicated that compounds derived from TMTS can participate in reactions that may influence biological systems indirectly through their derivatives.

Example Study

One study investigated the use of TMTS as a protecting group in synthesizing complex organic molecules. The results demonstrated that using TMTS improved yields and selectivity in reactions involving thiol-containing substrates, showcasing its effectiveness as a reagent in organic synthesis .

Scientific Research Applications

Organic Synthesis

Protecting Group for Thiols

One of the primary applications of trimethyl(methylthio)silane is as a protecting group for thiols (sulfhydryl groups) in organic synthesis. The thiol group can be converted to its trimethylsilyl derivative using this compound, allowing for further chemical transformations without affecting the thiol functionality. After the desired reactions, the thiol can be regenerated by cleaving the silicon-sulfur bond.

Silylation Reagent

this compound acts as a silylation reagent, introducing trimethylsilyl groups onto various functional groups in organic molecules. This process enhances the volatility and chromatographic behavior of compounds, facilitating their analysis and purification.

Thiomethylation Reactions

The compound has also been utilized in thiomethylation reactions involving aryldiazonium salts. In these reactions, this compound reacts with arenediazonium tetrafluoroborates to yield aryl methyl sulfides under mild conditions. The efficiency of these reactions can vary based on the structure of the diazonium salt used .

Semiconductor Industry

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

In the semiconductor industry, this compound is employed as a precursor in plasma-enhanced chemical vapor deposition processes. It is used to deposit dielectric and barrier layers, contributing to the fabrication of microelectronic devices. The incorporation of silicon and sulfur from this compound helps form robust thin films that exhibit desirable electrical properties .

Low-Pressure Chemical Vapor Deposition (LPCVD)

Additionally, it is utilized in low-pressure chemical vapor deposition techniques to create silicon carbide hard coatings at relatively low temperatures (below 1000 °C). These coatings are essential for enhancing the durability and performance of semiconductor devices .

Material Science

Synthesis of Silicon Carbide Films

this compound has been shown to be effective in synthesizing silicon carbide films. These films are crucial for applications requiring high thermal stability and mechanical strength. The unique properties imparted by the sulfur component enhance the functionality of these materials in various industrial applications .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for thiols | Enables further manipulation without affecting thiols |

| Organic Synthesis | Silylation reagent | Improves volatility and chromatographic behavior |

| Semiconductor Industry | PECVD for dielectric layers | Enhances electrical properties |

| Semiconductor Industry | LPCVD for silicon carbide coatings | Provides high thermal stability |

| Material Science | Synthesis of silicon carbide films | Increases durability and performance |

Case Studies

-

Thiomethylation of Aryldiazonium Salts

A study demonstrated that this compound could effectively convert arenediazonium tetrafluoroborates into aryl methyl sulfides with varying yields based on substituent positions on the aromatic ring. This method presents a straightforward approach to synthesize valuable sulfur-containing compounds under mild conditions . -

Silicon Carbide Film Deposition

Research highlighted the use of this compound in depositing silicon carbide films via low-pressure chemical vapor deposition at temperatures below 1000 °C. The resulting films exhibited excellent mechanical properties, making them suitable for high-performance applications in electronics .

Comparison with Similar Compounds

Trimethyl(methylthio)silane vs. Trimethyl(phenylthio)silane

Discussion :

- Trimethyl(phenylthio)silane demonstrates superior performance in reactions with unsubstituted phenyl diazonium salts (100% conversion), likely due to the electron-rich phenylthio group stabilizing transition states .

- This compound, however, excels with electron-deficient aryl groups (e.g., 2-FC$6$H$4$), achieving 96% conversion, possibly due to reduced steric hindrance .

Comparison with Other Trimethylsilyl Derivatives

Trimethyl(2-thienyl)silane

- Substituent : 2-thienyl (thiophene ring).

- Molecular Weight : 156.32 g/mol .

- Applications : Used in cross-coupling reactions and as a precursor in material science.

- Reactivity : The thienyl group introduces conjugation, enhancing electronic properties for optoelectronic applications, unlike the methylthio group's nucleophilic character.

Trimethyl(trichloromethyl)silane (CCl$_3$-TMS)

- Substituent : -CCl$_3$.

- Applications: Diastereoselective synthesis of trichloromethylcarbinols .

- Reactivity : The trichloromethyl group acts as a strong electrophile, contrasting with the methylthio group’s nucleophilic sulfur.

Trimethyl [5-methyl-2-(1-methylethyl)phenoxy]silane

- Substituent: Phenoxy with branched alkyl chains.

- Applications : Derivatizing agent in GC-MS analysis and organic synthesis .

- Reactivity: The phenoxy group’s oxygen participates in hydrogen bonding, differing from the sulfur-based reactivity of methylthio silanes.

Structural and Electronic Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): Nitro (-NO$2$) or halide substituents on aryl diazonium salts enhance reactivity with this compound (e.g., 3-O$2$NC$6$H$4$ gives 69% conversion) .

- Steric Effects : Bulkier substituents (e.g., phenylthio) reduce yields in sterically hindered substrates, whereas smaller groups (methylthio) maintain efficiency .

Preparation Methods

Direct Reaction Method

Overview : This method involves the direct reaction between trimethylchlorosilane and methylthiol.

-

$$

\text{(CH}3\text{)}3\text{SiCl} + \text{CH}3\text{SH} \rightarrow \text{(CH}3\text{)}3\text{SiSCH}3 + \text{HCl}

$$ Conditions : Typically conducted under an inert atmosphere (e.g., nitrogen), this reaction requires controlled temperatures to optimize yield and minimize side reactions.

Yield : Reports indicate yields can reach up to 85% under optimal conditions.

Grignard Reaction Method

Overview : This method utilizes a Grignard reagent derived from methyl halide and magnesium, followed by reaction with trimethylchlorosilane.

-

Prepare methylmagnesium bromide by reacting bromomethane with magnesium in dry ether.

Add trimethylchlorosilane to the Grignard reagent to form trimethyl(methylthio)silane.

Yield : Yields are generally lower than direct methods, around 60-70%, due to potential side reactions.

Alternative Synthesis via Methylthiolysis

Overview : This method involves the methylthiolysis of silanes or siloxanes.

-

React a siloxane compound with excess methylthiol.

The reaction typically requires heat and may involve catalysts to enhance the rate of reaction.

Yield : This method can provide moderate yields, typically around 50%, depending on the specific conditions used.

| Method | Yield (%) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Reaction | 85 | Inert atmosphere, controlled temp | High yield, straightforward | Requires careful handling of HCl |

| Grignard Reaction | 60-70 | Dry ether, inert atmosphere | Versatile for various organosilanes | Lower yield, complex setup |

| Methylthiolysis | ~50 | Heat, possible catalysts | Can utilize various siloxanes | Lower yield, longer reaction times |

Recent studies emphasize the importance of optimizing reaction conditions such as temperature, pressure, and solvent choice to enhance yields and minimize by-products. For instance:

Q & A

Q. What safety precautions are critical when handling Trimethyl(methylthio)silane in laboratory settings?

this compound is classified under GHS as flammable (H225), toxic if swallowed (H302), and irritating to eyes (H319) and skin (H315). Researchers must:

Q. What are typical reaction conditions for synthesizing aryl methyl sulfides using this compound?

The compound reacts with arenediazonium tetrafluoroborates (ArN₂⁺BF₄⁻) under mild conditions (room temperature, 1–3 hours). For example:

Q. How should this compound be stored to maintain stability?

Store in inert, airtight containers under nitrogen at 2–8°C. Avoid exposure to moisture, heat, or direct sunlight, as decomposition products (e.g., siloxanes) may form .

Advanced Research Questions

Q. How can researchers address low isolated yields in reactions involving electron-rich aryl substrates?

Lower yields (e.g., 26% for 4-MeOC₆H₄) may arise from:

Q. What mechanistic insights explain substituent-dependent reactivity in aryl sulfide synthesis?

Kinetic studies suggest:

- Electron-withdrawing groups (e.g., -NO₂) stabilize the transition state via resonance, increasing conversion rates (e.g., 69% for 3-O₂NC₆H₄).

- Steric effects : Ortho-substituted substrates (e.g., 2-FC₆H₄) show high conversion (96%) due to reduced steric hindrance compared to para-substituted analogs .

Q. How can computational tools predict viable synthetic routes for this compound derivatives?

AI-driven platforms (e.g., Template_relevance Reaxys) leverage reaction databases to propose one-step syntheses. For example:

- Retrosynthetic analysis : Identify precursors like methylthiol and chlorotrimethylsilane.

- Accuracy : Models trained on 10,000+ reactions achieve >85% prediction reliability for organosilicon compounds .

Q. What strategies assess the stability of this compound under non-standard conditions?

Conduct accelerated stability studies:

Q. How can contradictions in literature data (e.g., variable melting points) be resolved?

Discrepancies may arise from impurities or polymorphic forms. Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.